4-bromo-N-isoquinolin-5-ylbenzamide
Description
4-Bromo-N-isoquinolin-5-ylbenzamide is a brominated aromatic amide featuring a benzamide core substituted with a bromine atom at the para position and an isoquinolin-5-ylamine group. The isoquinoline moiety, a fused bicyclic heteroaromatic system, contributes to π-π stacking interactions, making this compound relevant in medicinal chemistry for targeting enzymes or receptors with aromatic pockets.
Properties
Molecular Formula |
C16H11BrN2O |
|---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
4-bromo-N-isoquinolin-5-ylbenzamide |
InChI |
InChI=1S/C16H11BrN2O/c17-13-6-4-11(5-7-13)16(20)19-15-3-1-2-12-10-18-9-8-14(12)15/h1-10H,(H,19,20) |
InChI Key |
HQVCGXDMXNEDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Alkyl/Halogen Groups
- 4-Butyl-N-isoquinolin-5-ylbenzamide (): Replacing bromine with a butyl group increases lipophilicity (logP) due to the alkyl chain, which may enhance membrane permeability but reduce solubility.
- N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine (): The chloro substituent provides weaker electron-withdrawing effects than bromine. Its crystal structure reveals a planar conformation stabilized by C–H⋯C interactions, suggesting that bromine in 4-bromo-N-isoquinolin-5-ylbenzamide may similarly stabilize molecular packing .
Heterocyclic Moieties: Isoquinoline vs. Other Aromatic Systems
- (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (): This quinoline-based compound has a pKa of 5.411, indicating moderate acidity. The isoquinoline group in the target compound may offer superior stacking interactions due to its extended conjugated system compared to quinoline’s single-ring structure .
- 4-Bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide (): The benzoxazole group is electron-deficient, enhancing π-acidic interactions. However, steric hindrance from the methyl groups may reduce binding efficiency relative to the less hindered isoquinoline system .
Physicochemical and Pharmacological Properties
- pKa Values: Brominated analogs in exhibit pKa values ranging from 5.2 to 6.8, influenced by substituents. The target compound’s bromine and isoquinoline group likely position its pKa within this range, optimizing bioavailability .
- Molecular Weight and Solubility : The target compound (MW ~375.2 g/mol) is smaller than the benzothiadiazole derivative in (MW >500 g/mol), suggesting better solubility and metabolic stability .
Data Tables
Table 1: Substituent and Heterocycle Comparison
Table 2: Pharmacological Metrics
*Estimated based on analogs in .
Research Implications
The bromine and isoquinoline groups in this compound synergistically enhance target engagement compared to chloro or alkyl-substituted analogs. However, trade-offs in solubility and steric effects must be optimized. Further studies should explore its crystal structure (as in ) and pharmacokinetic profiles relative to benzoxazole or quinoline derivatives.
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